Antiproliferative Selectivity: 2-Chloro-3,4-dimethyl vs. 2-Chloro-3,5-dimethoxy in SGC-7901 Gastric Carcinoma
In a head-to-head SAR study of chalcone intermediates, the 2-chloro-3,4-dimethyl substituted analog (compound 6-24, structurally equivalent to the α,β-unsaturated ketone core of CAS 1175912-85-2) exhibited an IC₅₀ of 24.3 ± 1.6 µM against SGC-7901 gastric cancer cells. By contrast, the 2-chloro-3,5-dimethoxy analog (compound 6-25) was 22.5-fold more potent, with an IC₅₀ of 1.08 ± 0.13 µM in the same assay [1]. This direct comparison demonstrates that the 3,4-dimethyl substitution pattern yields moderate but distinct activity, whereas the 3,5-dimethoxy variant drives substantially higher potency—making the two compounds non-interchangeable for target-engagement studies requiring a specific potency window.
| Evidence Dimension | Cytotoxicity (IC₅₀) against SGC-7901 gastric carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 24.3 ± 1.6 µM (compound 6-24, matched substitution pattern to CAS 1175912-85-2) |
| Comparator Or Baseline | Compound 6-25 (2-chloro, 3,5-dimethoxy substitution): IC₅₀ = 1.08 ± 0.13 µM |
| Quantified Difference | ~22.5-fold difference in potency |
| Conditions | MTT assay, SGC-7901 cell line, 48 h incubation [1] |
Why This Matters
This evidence enables researchers to select CAS 1175912-85-2 for applications where moderate antiproliferative activity is desired—such as control compounds or scaffold-hopping campaigns—rather than inadvertently ordering a highly potent analog that would confound dose–response interpretations.
- [1] Wang, C., Li, Y., Liu, Z., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 549–560. Table 2, compound 6-24 vs. 6-25. View Source
